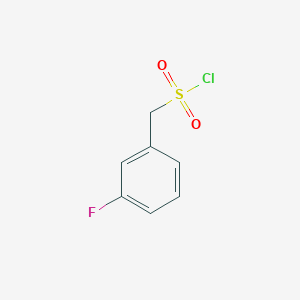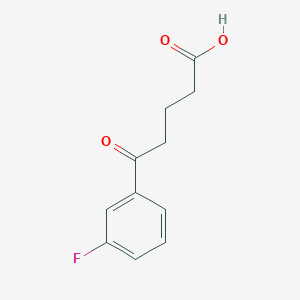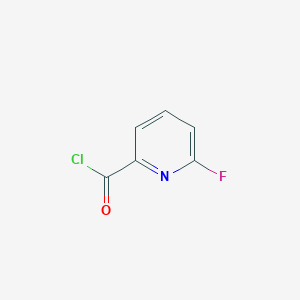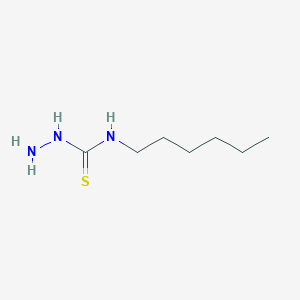![molecular formula C9H7NO3 B1302241 8-Methyl-1h-benzo[d][1,3]oxazine-2,4-dione CAS No. 66176-17-8](/img/structure/B1302241.png)
8-Methyl-1h-benzo[d][1,3]oxazine-2,4-dione
概要
説明
“8-Methyl-1h-benzo[d][1,3]oxazine-2,4-dione” is an organic compound that belongs to the class of heterocyclic compounds . It has a molecular formula of C9H7NO3 and a molecular weight of 177.16 g/mol . The IUPAC name for this compound is 8-methyl-1 H -3,1-benzoxazine-2,4-dione .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H7NO3/c1-5-3-2-4-6-7 (5)10-9 (12)13-8 (6)11/h2-4H,1H3, (H,10,12) . The Canonical SMILES for this compound is CC1=C2C (=CC=C1)C (=O)OC (=O)N2 .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 177.16 g/mol, an XLogP3-AA of 1.4, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 3, and a rotatable bond count of 0 . The exact mass and monoisotopic mass of this compound are both 177.042593085 g/mol . The topological polar surface area is 55.4 Ų .
科学的研究の応用
Synthesis and Derivative Formation
8-Methyl-1h-benzo[d][1,3]oxazine-2,4-dione and its derivatives serve as key building blocks in the synthesis of a variety of nitrogen-containing heterocyclic structures. These include compounds like quinazolines, quinazolones, quinazolinediones, benzodiazepines, quinolinones, and tryptanthrin derivatives. Different methods such as cyclization of anthranilic acids, catalytic carbonylation of substituted anilines, transformation of phthalic anhydride derivatives, oxidation of isatin derivatives, and oxidation of indoles with Oxone have been applied to the construction of this chemical ring (Bogdanov & Mironov, 2016).
Chemical Transformations
The compound undergoes interesting chemical transformations. For instance, 3-Benzyl-6-methyl-1,3-oxazine-2,4(3H)-dione reacts under certain conditions to yield 6-substituted 5-acetyluracils and with malonamide to give a bicyclic pyridopyrimidine system. Similar reactions with thioureas and ureas lead to various other compounds, illustrating the compound's utility in synthesizing diverse chemical structures (Singh, Aggarwal, & Kumar, 1992).
Nanocomposite Catalysis
Recent studies have shown the use of nanocomposites, like CuO@RHA/MCM-41, insynthesizing azo-linked 4H-benzo[d][1,3]oxazine-2,4-diones. This method, conducted at room temperature, offers several advantages, such as mild conditions, high yields, simplicity, and reduced environmental impact. The resulting structures were confirmed through various spectral data and elemental analyses, demonstrating the potential of nanotechnology in facilitating efficient synthetic processes (Nikpassand, Fekri, & Pourahmad, 2018).
Antimicrobial and Antioxidant Properties
Research into the synthesis of 1H-benzoxazine-2,4-diones from heterocyclic anhydrides has led to the discovery of compounds with significant antimicrobial activity against various human pathogens. Additionally, these compounds have shown antioxidant activity, assessed through methods like DPPH inactivation and ferric-reducing power assay. This highlights their potential use in medical and pharmaceutical research (Sarmiento-Sánchez et al., 2014).
Herbicidal Applications
The synthesis and herbicidal activity of certain derivatives, such as 2-(7-fluoro-3-oxo-3,4-2H-benzo[b][1,4]oxazin-6-yl)isoindoline-1,3-diones, have been explored. These compounds have been identified as inhibitors of protoporphyrinogen oxidase, a key target in herbicide discovery. Some synthesized compounds exhibit high efficacy and broad-spectrum activity, comparable to commercial herbicides, thus presenting a promising avenue in agricultural chemistry (Huang et al., 2005).
Safety and Hazards
将来の方向性
特性
IUPAC Name |
8-methyl-1H-3,1-benzoxazine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3/c1-5-3-2-4-6-7(5)10-9(12)13-8(6)11/h2-4H,1H3,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHKUQVBJPDLANA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=O)OC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60374956 | |
| Record name | 8-Methyl-2H-3,1-benzoxazine-2,4(1H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60374956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
66176-17-8 | |
| Record name | 8-Methyl-2H-3,1-benzoxazine-2,4(1H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60374956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-methyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














